2-(Methyl(pyridin-2-ylmethyl)amino)ethanol
Overview
Description
2-(Methyl(pyridin-2-ylmethyl)amino)ethanol is a chemical compound with the molecular formula C8H12N2O It is characterized by the presence of a pyridine ring, a methyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol typically involves the reaction of 2-pyridinemethanamine with formaldehyde and a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(pyridin-2-ylmethyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be hydrogenated to form a piperidine derivative.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(Pyridin-2-ylmethyl)aminoacetaldehyde or 2-(Pyridin-2-ylmethyl)aminoacetic acid.
Reduction: 2-(Methyl(piperidin-2-ylmethyl)amino)ethanol.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
2-(Methyl(pyridin-2-ylmethyl)amino)ethanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the presence of the pyridine ring allows for π-π interactions with aromatic amino acids in proteins, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)pyridine: Similar structure but lacks the ethanol moiety.
2-(Pyridin-2-ylmethyl)aminoethanol: Similar structure but without the methyl group on the nitrogen atom.
2-(Pyridin-2-ylmethyl)aminoacetic acid: Similar structure but with a carboxylic acid group instead of the ethanol moiety.
Uniqueness
2-(Methyl(pyridin-2-ylmethyl)amino)ethanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyridine ring and the ethanol moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[methyl(pyridin-2-ylmethyl)amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(6-7-12)8-9-4-2-3-5-10-9/h2-5,12H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNAIYLRHXGKQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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